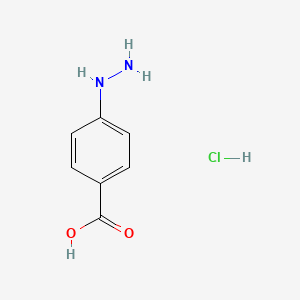

4-Hydrazinobenzoic acid hydrochloride

Description

Properties

IUPAC Name |

4-hydrazinylbenzoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLQMKQBCHYRLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

619-67-0 (Parent) | |

| Record name | 4-Carboxyphenylhydrazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8020709 | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24589-77-3 | |

| Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24589-77-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Carboxyphenylhydrazinium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024589773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 24589-77-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=153171 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 4-hydrazinyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hydrazinobenzoic acid monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.103 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Hydrazinobenzoic acid hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX5352D97Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Hydrazinobenzoic acid hydrochloride chemical properties and structure

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid Hydrochloride: Chemical Properties, Structure, and Applications

Introduction

This compound is a significant chemical intermediate, particularly in the realms of organic synthesis, pharmaceuticals, and dyestuffs.[1] Also known as p-hydrazinobenzoic acid hydrochloride or 4-carboxyphenylhydrazine hydrochloride, this compound is a versatile building block, largely owing to its bifunctional nature, possessing both a reactive hydrazine (B178648) moiety and a carboxylic acid group.[2] Its most notable application is as a key starting material in the synthesis of Deferasirox, an oral iron chelator used for the treatment of chronic iron overload.[2][3] Furthermore, its derivatives have shown potential as anticancer agents.[2][4] This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and applications for researchers, scientists, and professionals in drug development.

Chemical Properties and Structure

This compound typically appears as a white to light yellow or pale cream crystalline powder.[1][5] It is soluble in water.[1][6] The stability of this compound is generally good under normal conditions, though it is incompatible with strong oxidizing agents and strong acids.[7][8]

Quantitative Chemical Data

| Property | Value | References |

| CAS Number | 24589-77-3 | [1][9] |

| Molecular Formula | C₇H₉ClN₂O₂ | [1][5][10] |

| Molecular Weight | 188.61 g/mol | [1][9][10] |

| Melting Point | 253 °C (decomposes) | [1][6] |

| IUPAC Name | 4-hydrazinylbenzoic acid;hydrochloride | [5][10] |

| SMILES | C1=CC(=CC=C1C(=O)O)NN.Cl | [10] |

| InChI | InChI=1S/C7H8N2O2.ClH/c8-9-6-3-1-5(2-4-6)7(10)11;/h1-4,9H,8H2,(H,10,11);1H | [10] |

| InChIKey | XHLQMKQBCHYRLC-UHFFFAOYSA-N | [10] |

| EC Number | 246-330-0 | [1] |

| Storage Temperature | 2-8°C | [1][11] |

Experimental Protocols

Synthesis of 4-Hydrazinobenzoic Acid from 4-Aminobenzoic Acid

The most common method for synthesizing 4-Hydrazinobenzoic acid involves a three-step process starting from 4-aminobenzoic acid.[2][12][13]

1. Diazotization:

-

Suspend 4-aminobenzoic acid (e.g., 27.4 g) in water (e.g., 150 mL) in a beaker.[4][14]

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.[12][13][14]

-

Slowly add concentrated hydrochloric acid (e.g., 57.5 mL of 10N HCl).[4][14]

-

While maintaining the temperature below 5 °C, add a pre-cooled aqueous solution of sodium nitrite (B80452) (e.g., 15 g in 30 mL of water) dropwise.[2][3][4]

-

Continue stirring for a short period after addition to ensure the complete formation of the 4-carboxybenzenediazonium (B3187778) chloride solution.[12] The reaction progress can be monitored using starch-iodide paper to test for the presence of nitrous acid.[12]

2. Reduction:

-

In a separate vessel, prepare a solution of a reducing agent, such as sodium metabisulfite (B1197395) or sodium sulfite, in water.[4][12][14]

-

Slowly add the cold diazonium salt solution from the previous step to the reducing agent solution while maintaining the temperature between 10-35 °C and the pH between 7 and 9.[12][15]

3. Hydrolysis and Isolation:

-

Acidify the reaction mixture with hydrochloric acid to precipitate the this compound.[4][12][13]

-

Collect the precipitate by filtration and wash it with cold water.[4][13][14]

-

To obtain the free base (4-Hydrazinobenzoic acid), the hydrochloride salt can be dissolved in water and neutralized with a base like sodium acetate, which will precipitate the final product.[4][12]

-

The product is then filtered, washed with water, and dried.[4][12]

Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

Ensuring the purity of 4-Hydrazinobenzoic acid is critical, especially for its use in pharmaceutical manufacturing where it is considered a potential genotoxic impurity (PGI).[3][16] HPLC is a common and reliable method for its analysis.[3][16]

-

Column: Zorbax SB C18 (250 x 4.6 mm i.d., 5 µm) or equivalent.[16]

-

Mobile Phase: A suitable mixture of aqueous buffer and organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized for the specific application.

-

Detector: UV detector, with the wavelength set for optimal detection of 4-Hydrazinobenzoic acid.

-

Linearity: The method should be validated for linearity over a suitable concentration range, for example, 0.5 µg/mL to 1.5 µg/mL.[16] A good correlation coefficient (r²) of 0.999 is desirable.[16]

-

Limit of Quantification (LOQ): The LOQ should be determined, which is the lowest concentration that can be reliably quantified.[16] For trace analysis, an LOQ in the parts-per-million (ppm) range may be necessary.[17]

Applications in Research and Drug Development

Key Intermediate for Deferasirox

4-Hydrazinobenzoic acid is a crucial intermediate in the synthesis of Deferasirox, an oral iron chelator for patients with chronic iron overload from long-term blood transfusions.[2][3][4]

Bifunctional Linkers in Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 4-Hydrazinobenzoic acid makes it a valuable component in the construction of linkers for antibody-drug conjugates (ADCs).[2] The hydrazine moiety can form an acid-labile hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody.[2] This enables the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[2]

Anticancer and Antioxidant Properties of Derivatives

Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines, often by inducing apoptosis (programmed cell death).[2] Some derivatives have also been shown to inhibit signaling pathways like PI3K/AKT, which are often overactive in cancer.[2] Furthermore, various derivatives have been investigated for their antioxidant activities.[18][19]

Signaling Pathways

Derivatives of 4-Hydrazinobenzoic acid have been shown to induce apoptosis in cancer cells.[2] While the exact mechanisms can vary, a general pathway involves the activation of caspases, which are key executioners of apoptosis.

Stability and Storage

Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated area, with a recommended temperature of 2-8°C.[1][20] Stock solutions, often prepared in DMSO, should be stored at -20°C for up to one month or at -80°C for up to six months, preferably under a nitrogen atmosphere to prevent oxidation.[20] The hydrazine moiety is susceptible to oxidation, which can lead to discoloration of solutions.[20]

Safety Information

This compound may cause skin and serious eye irritation, as well as respiratory irritation.[7][21] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment, including gloves and eye protection.[7] It has been reported to be carcinogenic in rodents.[1][6]

References

- 1. This compound CAS#: 24589-77-3 [m.chemicalbook.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. B20326.18 [thermofisher.com]

- 6. This compound | 24589-77-3 [chemicalbook.com]

- 7. fishersci.com [fishersci.com]

- 8. 4-Hydrazinylbenzoic acid | 619-67-0 [chemicalbook.com]

- 9. prudencepharma.com [prudencepharma.com]

- 10. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 16. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 17. researchgate.net [researchgate.net]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. carlroth.com [carlroth.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Hydrazinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride is a significant chemical intermediate with versatile applications in organic synthesis and pharmaceutical development. Its bifunctional nature, possessing both a reactive hydrazine (B178648) group and a carboxylic acid moiety, makes it a valuable precursor for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Notably, it serves as a crucial building block in the production of the iron-chelating drug Deferasirox, used in the management of chronic iron overload. Furthermore, derivatives of 4-Hydrazinobenzoic acid have demonstrated promising potential as anticancer and antioxidant agents, underscoring the importance of a thorough understanding of its physicochemical properties for researchers in drug discovery and development.[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, detailed experimental protocols for their determination, and visualizations of relevant chemical and biological pathways.

Physicochemical Characteristics

The fundamental physicochemical properties of this compound and its corresponding free base, 4-Hydrazinobenzoic acid, are summarized in the tables below. These properties are critical for predicting the compound's behavior in various chemical and biological systems, including its reactivity, solubility, and absorption.

Table 1: General Physicochemical Properties

| Property | Value | Reference(s) |

| IUPAC Name | 4-hydrazinylbenzoic acid;hydrochloride | [4] |

| Synonyms | p-Hydrazinobenzoic acid hydrochloride, 4-Carboxyphenylhydrazine hydrochloride | [4][5] |

| CAS Number | 24589-77-3 | [4][5] |

| Molecular Formula | C₇H₉ClN₂O₂ | [4][5] |

| Molecular Weight | 188.61 g/mol | [4][5] |

| Appearance | White to pale cream to pale yellow to pale brown crystals or crystalline powder | [6] |

| Melting Point | 253 °C (decomposes) | [5] |

Table 2: Solubility and Dissociation

| Property | Value | Reference(s) |

| Solubility | Soluble in water. Slightly soluble in DMSO and Methanol (with heating) for the free base. | [6][7] |

| pKa | A predicted pKa of 4.14 ± 0.10 is available for the free base, 4-Hydrazinobenzoic acid.[3] An experimental value for the hydrochloride salt is not readily available in the literature. A detailed protocol for its determination is provided below. |

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. While detailed spectral data for the hydrochloride salt is not extensively published, data for the free base provides valuable insights.

Table 3: Spectroscopic Data for 4-Hydrazinobenzoic Acid (Free Base)

| Technique | Key Observations | Reference(s) |

| ¹H NMR (DMSO-d₆) | Signals corresponding to aromatic protons, as well as broad signals for the -COOH, -NH-, and -NH₂ protons due to chemical exchange and hydrogen bonding. | [8] |

| ¹³C NMR | Provides information about the carbon framework of the molecule. | [8] |

| Infrared (IR) | Characteristic absorption bands for the functional groups present in the molecule. | [8] |

| Mass Spectrometry (MS) | Provides information on the molecular weight and fragmentation pattern. | [9] |

Experimental Protocols

Detailed methodologies for the determination of key physicochemical parameters and for the synthesis and analysis of this compound are provided below.

Protocol 1: Determination of pKa by Potentiometric Titration

This protocol describes a standard method for the experimental determination of the acid dissociation constant (pKa).

Materials and Equipment:

-

This compound

-

Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)

-

Deionized water

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette

-

Beaker

Procedure:

-

Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water in a beaker.

-

Place the beaker on a magnetic stirrer and immerse the pH electrode in the solution.

-

Allow the solution to stir and the pH reading to stabilize.

-

Begin the titration by adding small, known volumes of the standardized NaOH solution from the burette.

-

After each addition, record the volume of NaOH added and the corresponding pH of the solution.

-

Continue the titration past the equivalence point.

-

Plot a titration curve of pH versus the volume of NaOH added.

-

The pKa can be determined from the pH at the half-equivalence point. For a more accurate determination, the first derivative of the titration curve can be plotted to precisely locate the equivalence point.

Protocol 2: UV-Vis Spectrophotometric Analysis

This protocol outlines the procedure for obtaining the ultraviolet-visible (UV-Vis) absorption spectrum of this compound.

Materials and Equipment:

-

This compound

-

Spectrophotometric grade solvent (e.g., water or methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

-

Fill a quartz cuvette with the solvent to be used as a blank.

-

Record the baseline spectrum of the solvent.

-

Rinse the cuvette with the sample solution and then fill it with the sample solution.

-

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum over a suitable wavelength range (e.g., 200-400 nm).

-

The wavelength of maximum absorbance (λmax) can be identified from the resulting spectrum.

Applications in Drug Development

This compound is a pivotal molecule in pharmaceutical sciences, primarily due to its role as a key intermediate and a versatile scaffold for the synthesis of bioactive compounds.

Synthesis of Deferasirox

A primary application of 4-Hydrazinobenzoic acid is in the synthesis of Deferasirox, an oral iron chelator.[10][11] The synthesis involves the condensation of 4-Hydrazinobenzoic acid with 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one to form the central 1,2,4-triazole (B32235) ring of the Deferasirox molecule.[12]

Anticancer and Antioxidant Potential of Derivatives

Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have shown significant potential as anticancer agents. Studies have indicated that these compounds can induce apoptosis (programmed cell death) in various cancer cell lines.

Furthermore, derivatives of 4-Hydrazinobenzoic acid have been investigated for their antioxidant properties.[13][14][15][16] The antioxidant activity is believed to occur through mechanisms such as hydrogen atom transfer (HAT) or single electron transfer (SET) to neutralize free radicals.[13][15][16]

Experimental Workflow for Quality Control

Ensuring the purity of this compound is crucial for its use in pharmaceutical synthesis. A typical quality control workflow involves a combination of analytical techniques.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined physicochemical properties, coupled with its versatile reactivity, make it an indispensable building block for the synthesis of important drugs like Deferasirox. The ongoing research into its derivatives as potential anticancer and antioxidant agents further highlights its importance in drug discovery and development. This technical guide provides a foundational understanding of its core characteristics and the experimental methodologies required for its analysis, serving as a valuable resource for researchers and scientists in the field.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. 24589-77-3 CAS | this compound | Laboratory Chemicals | Article No. 4086A [lobachemie.com]

- 5. 4-Hydrazinobenzoic acid 98 24589-77-3 [sigmaaldrich.com]

- 6. This compound | 24589-77-3 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Low Level Determination of Genotoxic Impurity in Deferasirox Formulation [scirp.org]

- 11. nbinno.com [nbinno.com]

- 12. benchchem.com [benchchem.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Hydrazinobenzoic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride is a pivotal intermediate in the synthesis of various pharmaceuticals, most notably Deferasirox, an iron-chelating agent.[1][2][3] Its bifunctional nature, containing both a hydrazine (B178648) group and a carboxylic acid, makes it a versatile building block in organic synthesis.[1][2][3] This guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and process diagrams to facilitate understanding and replication in a laboratory setting.

The most prevalent and industrially significant method for synthesizing this compound commences with the readily available precursor, 4-aminobenzoic acid.[2][4] This transformation is typically achieved through a two-step process involving diazotization followed by reduction.[4] An alternative, four-step pathway is also employed, which involves an initial esterification of the carboxylic acid group, followed by the same diazotization and reduction steps, and concluding with hydrolysis to yield the final product.[4][5] This latter method has been reported to achieve a high overall yield.[4][5]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the synthesis of this compound from p-aminobenzoic acid.

| Parameter | Two-Step Synthesis | Four-Step Synthesis (with Esterification) | Reference(s) |

| Starting Material | 4-Aminobenzoic Acid | Ethyl p-aminobenzoate (from p-aminobenzoic acid) | [2][4] |

| Key Reagents | 1. Sodium Nitrite (B80452) (NaNO₂) 2. Hydrochloric Acid (HCl) 3. Sodium Sulfite (B76179) (Na₂SO₃) or Sodium Metabisulfite (B1197395) (Na₂S₂O₅) | 1. Ethanol (B145695) (for esterification) 2. Sodium Nitrite (NaNO₂) 3. Hydrochloric Acid (HCl) 4. Sodium Sulfite (Na₂SO₃) 5. Sodium Hydroxide (B78521) (NaOH) (for hydrolysis) | [2][4][5][6] |

| Reaction Conditions | Diazotization: 0-5°C | Diazotization: 0-5°C | [2][4][6] |

| Overall Yield | Not explicitly stated in reviewed literature | 82% | [4][5] |

| Purity | High purity achievable with recrystallization | High purity achievable with recrystallization | [4][7] |

Synthesis Pathways and Mechanisms

The synthesis of this compound from 4-aminobenzoic acid primarily follows two pathways, with the core reactions being diazotization and reduction.

Pathway 1: Direct Two-Step Synthesis

This is the most direct route, where 4-aminobenzoic acid is first converted to a diazonium salt, which is then reduced to the corresponding hydrazine.

Pathway 2: Four-Step Synthesis via Ester Intermediate

This pathway involves protecting the carboxylic acid group as an ester before proceeding with diazotization and reduction, followed by a final hydrolysis step.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Direct Two-Step Synthesis

Step 1: Diazotization of 4-Aminobenzoic Acid

-

Suspend 27.4 g (0.2 mol) of 4-aminobenzoic acid in 150 mL of water in a beaker.[4]

-

Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[2][4]

-

Slowly add 57.5 mL of 10N hydrochloric acid while maintaining the temperature below 5°C.[4][6]

-

In a separate beaker, prepare a solution of 15 g (0.2 mol) of sodium nitrite in 30 mL of water.[4][6]

-

Add the sodium nitrite solution dropwise to the cooled suspension of 4-aminobenzoic acid hydrochloride, ensuring the temperature remains between 0-5°C.[2][4]

-

After the addition is complete, continue stirring for an additional 20-30 minutes at 0-5°C to ensure complete formation of the 4-carboxybenzenediazonium chloride.[4]

Step 2: Reduction of the Diazonium Salt and Isolation

-

In a separate large beaker, prepare a reducing solution by dissolving sodium metabisulfite or sodium sulfite in water.

-

Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution. This should be done carefully to control the evolution of nitrogen gas.[4]

-

After the addition is complete, continue to stir the mixture for approximately 30 minutes to ensure the reduction is complete.[4]

-

Acidify the reaction mixture with concentrated hydrochloric acid to precipitate the this compound.[2][4]

-

Collect the precipitate by filtration and wash the solid with cold water to remove inorganic impurities.[4]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[7]

-

Dry the purified product under a vacuum.

Protocol 2: Four-Step Synthesis via Ester Intermediate

Step 1: Esterification of 4-Aminobenzoic Acid

-

Reflux a mixture of 4-aminobenzoic acid, a molar excess of ethanol, and a catalytic amount of a strong acid (e.g., sulfuric acid) until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture and neutralize the acid catalyst.

-

Remove the excess ethanol under reduced pressure.

-

Extract the ethyl 4-aminobenzoate with a suitable organic solvent, wash the organic layer, dry it over an anhydrous salt, and concentrate to obtain the ester.

Step 2: Diazotization of Ethyl 4-Aminobenzoate

-

Follow the diazotization procedure as described in Protocol 1, Step 1, using ethyl 4-aminobenzoate as the starting material instead of 4-aminobenzoic acid.

Step 3: Reduction of the Diazonium Salt

-

Follow the reduction procedure as described in Protocol 1, Step 2, to obtain ethyl 4-hydrazinobenzoate.

Step 4: Hydrolysis and Isolation

-

Heat the ethyl 4-hydrazinobenzoate with an aqueous solution of sodium hydroxide to hydrolyze the ester.

-

After the hydrolysis is complete, cool the reaction mixture.

-

Acidify the mixture with hydrochloric acid to precipitate the this compound.[2]

-

Collect the precipitate by filtration, wash with cold water, and dry.[2]

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 6. CN101157629A - Method for preparing p-carboxyl phenylhydrazine - Google Patents [patents.google.com]

- 7. benchchem.com [benchchem.com]

4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide to its Biological Mechanisms and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydrazinobenzoic acid hydrochloride (4-HBA HCl) is a versatile bifunctional molecule that serves as a crucial building block in medicinal chemistry. While its direct mechanism of action in biological systems is not extensively characterized, its derivatives have demonstrated significant therapeutic potential, particularly in oncology and for the treatment of iron overload. This technical guide provides an in-depth overview of the known biological activities associated with 4-HBA, focusing on the mechanisms of its derivatives, and its application as a key intermediate in the synthesis of targeted therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of associated signaling pathways and workflows.

Core Biological Activity: A Scaffold for Therapeutic Innovation

This compound's primary role in biological systems is that of a versatile scaffold for the synthesis of pharmacologically active compounds.[1][2] Its hydrazine (B178648) and carboxylic acid moieties allow for diverse chemical modifications, leading to a wide array of derivatives with potent biological effects.[3] The majority of current research focuses on the mechanisms of these derivatives rather than the parent compound.

Induction of Apoptosis in Cancer Cells

Hydrazone derivatives of 4-HBA have shown significant cytotoxic effects against various cancer cell lines, including human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7).[4] The primary mechanism of action for these derivatives is the induction of apoptosis, or programmed cell death.[4]

Signaling Pathway: The anticancer activity of these hydrazone derivatives is often linked to the activation of the intrinsic (mitochondrial) apoptotic pathway. This process is initiated by cellular stress, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, ultimately leading to cell death.[4] Some derivatives have also been implicated in the inhibition of the PI3K/AKT signaling pathway, which is frequently overactive in cancer and promotes cell survival.[1]

Figure 1: Proposed mechanism of apoptosis induction by 4-HBA hydrazone derivatives.

Antioxidant Activity

Derivatives of 4-HBA have also been investigated for their antioxidant properties.[5][6] These compounds have demonstrated significant free radical scavenging activity through various mechanisms, including single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET).[7]

Key Applications in Drug Development

Synthesis of Deferasirox

4-Hydrazinobenzoic acid is a key starting material in the synthesis of Deferasirox, an oral iron chelator used to treat chronic iron overload in patients receiving long-term blood transfusions.[3]

Linker for Antibody-Drug Conjugates (ADCs)

The bifunctional nature of 4-HBA makes it a valuable component in the construction of linkers for antibody-drug conjugates.[1] The hydrazine moiety can form a pH-sensitive hydrazone bond with a cytotoxic drug, while the carboxylic acid can be functionalized for attachment to an antibody. This allows for the targeted delivery of potent drugs to cancer cells, with drug release triggered by the acidic environment of endosomes and lysosomes.[1]

Quantitative Data

While specific quantitative data on the biological activity of this compound is limited, studies on its derivatives provide valuable insights.

| Derivative Class | Cell Line | Assay | IC50 (µM) | Reference |

| Hydrazone Derivatives | HCT-116 | MTT | 21.3 ± 4.1 | [4] |

| MCF-7 | MTT | 28.3 ± 5.1 | [4] | |

| Doxorubicin (Reference) | HCT-116 | MTT | 22.6 ± 3.9 | [4] |

| MCF-7 | MTT | 19.7 ± 3.1 | [4] |

Table 1: In vitro cytotoxic activity of 4-HBA hydrazone derivatives.

| Derivative Class | Assay | Activity | Concentration | Reference |

| Benzylidene Derivatives | DPPH Radical Scavenging | 70-72% inhibition | 20 µg/mL | [6][8] |

Table 2: Antioxidant activity of 4-HBA derivatives.

| Compound | Parameter | Value | Species | Reference |

| 4-Hydrazinobenzoic acid | LD50 (oral) | 2550 mg/kg | Rat | [9][10] |

Table 3: Toxicological data for 4-Hydrazinobenzoic acid.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of 4-HBA derivatives on cancer cell lines.

Workflow:

Figure 2: Workflow for the MTT cytotoxicity assay.

Detailed Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 4-HBA derivatives in the culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control cells.

Synthesis of Deferasirox from 4-Hydrazinobenzoic Acid

This protocol outlines the general synthesis of Deferasirox using 4-HBA.

Workflow:

Figure 3: General workflow for the synthesis of Deferasirox.

Detailed Methodology:

-

Dissolution: Dissolve 4-Hydrazinobenzoic acid in ethanol at reflux temperature.

-

Addition: To this solution, add 2-(2-hydroxyphenyl)-4H-1,3-benzoxazin-4-one at reflux temperature.

-

Reflux: Continue refluxing the reaction mixture for several hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Isolation: Once the reaction is complete, cool the mixture to room temperature. The precipitated Deferasirox is collected by filtration, washed with cold ethanol, and dried.

Safety and Toxicology

4-Hydrazinobenzoic acid is classified as a questionable carcinogen with experimental carcinogenic data.[1] It is irritating to the eyes, respiratory system, and skin.[1] The oral LD50 in rats is reported to be 2550 mg/kg.[9][10] Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a cornerstone in the synthesis of various therapeutic agents. While its direct biological activity remains an area for further investigation, the well-established anticancer and antioxidant properties of its derivatives highlight the importance of the 4-HBA scaffold in drug discovery. The versatility of its chemical structure continues to be exploited in the development of innovative treatments, from small molecule inhibitors to complex antibody-drug conjugates. Future research into the direct molecular targets and signaling pathways of 4-HBA HCl could unveil novel therapeutic applications for this intriguing molecule.

References

- 1. guidechem.com [guidechem.com]

- 2. fishersci.com [fishersci.com]

- 3. benchchem.com [benchchem.com]

- 4. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. carlroth.com [carlroth.com]

- 10. carlroth.com [carlroth.com]

Spectroscopic Analysis of 4-Hydrazinobenzoic Acid Hydrochloride: A Technical Guide

This technical guide offers a comprehensive overview of the spectroscopic data for 4-Hydrazinobenzoic acid hydrochloride (CAS: 24589-77-3), a significant intermediate in the synthesis of pharmaceuticals and other organic compounds.[1][2] The document is intended for researchers, scientists, and professionals in drug development, providing key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses.

Chemical Structure and Properties:

-

Molecular Formula: C₇H₉ClN₂O₂[3]

-

Appearance: White to pale cream or brown crystalline powder.[3][4]

-

Melting Point: Approximately 253 °C (with decomposition).[1][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for elucidating the molecular structure. The data presented below is for the free base, 4-Hydrazinobenzoic acid, in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The spectrum of the hydrochloride salt is expected to be similar, though protons on the heteroatoms (N and O) will be broader and may exhibit shifts due to protonation and exchange.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum was acquired on a 400 MHz instrument.[7] Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.5 (broad) | Singlet | 1H | Carboxylic Acid (-COOH) |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -COOH) |

| ~6.77 | Doublet | 2H | Aromatic protons (ortho to -NHNH₂) |

| ~5.9 (broad) | Singlet | 1H | Hydrazinyl proton (-NH-) |

| ~4.2 (broad) | Singlet | 2H | Hydrazinyl protons (-NH₂) |

| Table 1: ¹H NMR data for 4-Hydrazinobenzoic acid in DMSO-d₆. Broad signals for exchangeable protons are characteristic.[7] |

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. The spectrum is typically acquired with proton decoupling.

| Chemical Shift (ppm) | Assignment |

| ~167 | Carboxylic Acid Carbon (-C OOH) |

| ~152 | Aromatic Carbon (ipso-, attached to -NHNH₂) |

| ~131 | Aromatic Carbon (-C H, ortho to -COOH) |

| ~120 | Aromatic Carbon (ipso-, attached to -COOH) |

| ~112 | Aromatic Carbon (-C H, ortho to -NHNH₂) |

| Table 2: Expected ¹³C NMR chemical shift ranges for 4-Hydrazinobenzoic acid. |

Experimental Protocol: NMR Spectroscopy

-

Instrumentation: NMR spectra were recorded on a Bruker Avance-400 instrument, operating at a frequency of 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.[7]

-

Sample Preparation: A sample of approximately 10-20 mg of 4-Hydrazinobenzoic acid was dissolved in deuterated dimethyl sulfoxide (DMSO-d₆).[7] Tetramethylsilane (TMS) was used as an internal standard for referencing the chemical shifts.[7]

-

Data Acquisition: Standard pulse sequences were utilized for ¹H NMR acquisition. The ¹³C NMR spectrum was acquired with proton decoupling to simplify the signals to single lines for each unique carbon atom.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The data indicates characteristic absorption bands corresponding to the key functional groups of 4-Hydrazinobenzoic acid.

| Wavenumber (cm⁻¹) | Bond | Functional Group |

| 3400-2400 (broad) | O-H stretch | Carboxylic Acid |

| 3350-3250 | N-H stretch | Hydrazine |

| ~1700-1680 | C=O stretch | Carboxylic Acid |

| ~1600-1450 | C=C stretch | Aromatic Ring |

| ~1300-1200 | C-O stretch | Carboxylic Acid |

| ~1250 | C-N stretch | Aryl Amine |

| Table 3: Characteristic IR absorption bands for 4-Hydrazinobenzoic acid. |

Experimental Protocol: IR Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer was used.

-

Sample Preparation: The spectrum can be obtained using a mull technique, where the solid sample is ground with an oil (e.g., Nujol) to form a paste, which is then pressed between salt plates (e.g., KBr or NaCl).[8] Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is pressed directly against a crystal.[8]

-

Data Acquisition: The sample is scanned with infrared radiation, and the absorbance is recorded as a function of wavenumber.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. The data presented corresponds to the free base, which has a molecular weight of 152.15 g/mol .[7][9]

| m/z | Assignment |

| 152 | Molecular Ion [M]⁺ |

| 135 | [M - NH₃]⁺ |

| 107 | [M - COOH - H]⁺ |

| Table 4: Mass spectrometry data for 4-Hydrazinobenzoic acid.[8][10] |

Experimental Protocol: Mass Spectrometry

-

Instrumentation: A mass spectrometer, such as a quadrupole ion-trap instrument equipped with an electrospray ionization (ESI) source, can be used.[11] Gas chromatography-mass spectrometry (GC-MS) is also a cited method.[8]

-

Sample Preparation: The sample is dissolved in a suitable solvent, such as a mixture of acetonitrile (B52724) and water with a modifier like formic acid for LC-MS analysis.[12]

-

Data Acquisition (ESI): The sample solution is introduced into the ESI source. Typical conditions may include a capillary temperature of 325°C, a source voltage of 5.0 kV, and nitrogen as the sheath and auxiliary gas.[11] The mass analyzer scans a specified m/z range to detect the ions.

Analytical Workflow Visualization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. This compound | 24589-77-3 [chemicalbook.com]

- 2. This compound, 98% | Fisher Scientific [fishersci.ca]

- 3. This compound, 98% 50 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 24589-77-3 CAS | this compound | Laboratory Chemicals | Article No. 4086A [lobachemie.com]

- 5. 4-肼基苯甲酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. benchchem.com [benchchem.com]

- 8. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 4-Hydrazinobenzoic acid 97 619-67-0 [sigmaaldrich.com]

- 10. 4-Hydrazinylbenzoic acid(619-67-0) 1H NMR spectrum [chemicalbook.com]

- 11. repositorio.unesp.br [repositorio.unesp.br]

- 12. 4-Hydrazinobenzoic acid | SIELC Technologies [sielc.com]

An In-depth Technical Guide to 4-Hydrazinobenzoic Acid Hydrochloride: Discovery, History, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Hydrazinobenzoic acid hydrochloride, a pivotal intermediate in organic synthesis and pharmaceutical development. The document traces the historical context of its discovery, rooted in the foundational work on arylhydrazines, and details its chemical properties, synthesis, and significant applications. A particular focus is placed on its crucial role as a building block in the synthesis of the iron-chelating agent Deferasirox, as well as the emerging research into the anticancer and antioxidant properties of its derivatives. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development, offering detailed experimental protocols, quantitative data summaries, and visual representations of key chemical processes and biological pathways.

Discovery and History

The discovery of 4-Hydrazinobenzoic acid is intrinsically linked to the pioneering work of the German chemist Emil Fischer, who first synthesized the parent compound of arylhydrazines, phenylhydrazine, in 1875.[1] This seminal achievement opened a new chapter in organic chemistry, providing a novel class of reagents for the synthesis and characterization of carbonyl compounds, which famously led to the Fischer indole (B1671886) synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Hydrazinobenzoic acid and its hydrochloride salt is essential for its application in synthesis and drug development.

4-Hydrazinobenzoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₈N₂O₂ | [3][4][5] |

| Molecular Weight | 152.15 g/mol | [3][4][5] |

| Appearance | Light yellow to light brown crystalline powder | [3][4] |

| Melting Point | 218 °C (with decomposition) | [3][6] |

| Solubility | Very soluble in water; Slightly soluble in DMSO and heated methanol.[3][4] Water solubility: 19.7 g/L at 25 °C.[7][8] | [3][4][7][8] |

| pKa | 4.14 ± 0.10 (Predicted) | [2][6] |

This compound

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₉ClN₂O₂ | [9][10] |

| Molecular Weight | 188.61 g/mol | [9][10] |

| Appearance | White to off-white crystalline powder | [9] |

| Melting Point | 253 °C (decomposes) | [9][11] |

| Solubility | Soluble in water. Slightly soluble in DMSO, sparingly soluble in Methanol. | [9][11] |

| Storage Temperature | 2-8°C | [9][12][13] |

Synthesis of this compound

The most common and industrially significant method for the synthesis of this compound begins with the readily available precursor, 4-aminobenzoic acid. The synthesis proceeds through a two-step process: diazotization followed by reduction. An optional hydrolysis step is required if the carboxylic acid group is initially protected as an ester.[14][15] An overall yield of approximately 82% has been reported for this conversion.[3][15]

Caption: A logical workflow for the synthesis of 4-Hydrazinobenzoic acid.

Detailed Experimental Protocol

The following protocol is a representative modern synthesis of this compound adapted from established procedures.[3][14][16]

Materials:

-

4-Aminobenzoic acid

-

Concentrated Hydrochloric acid (HCl)

-

Sodium nitrite (B80452) (NaNO₂)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Sodium hydroxide (B78521) (NaOH) for pH adjustment

-

Deionized water

-

Ice

Step 1: Diazotization of 4-Aminobenzoic Acid

-

In a beaker equipped with a mechanical stirrer and cooled in an ice-salt bath, suspend 4-aminobenzoic acid (e.g., 0.2 mol, 27.4 g) in deionized water (e.g., 150 mL).

-

Slowly add concentrated hydrochloric acid (e.g., 0.5 mol, approximately 42 mL) to the suspension while maintaining the temperature between 0-5 °C. Stir until the 4-aminobenzoic acid dissolves to form its hydrochloride salt.

-

In a separate beaker, prepare a solution of sodium nitrite (e.g., 0.2 mol, 13.8 g) in deionized water (e.g., 40 mL).

-

Slowly add the sodium nitrite solution dropwise to the 4-aminobenzoic acid hydrochloride solution, ensuring the temperature remains below 5 °C. Monitor for the presence of excess nitrous acid using starch-iodide paper.

-

After the addition is complete, continue stirring the reaction mixture for an additional 20-30 minutes at 0-5 °C to ensure the complete formation of the 4-carboxybenzenediazonium chloride solution.[3][14]

Step 2: Reduction of the Diazonium Salt

-

In a separate large reaction vessel, prepare a solution of sodium metabisulfite (e.g., 0.4 mol, 76 g) in deionized water. Cool the solution to 10-15 °C.

-

Adjust the pH of the sulfite (B76179) solution to between 7 and 9 using a solution of sodium hydroxide.

-

Slowly add the cold diazonium salt solution from Step 1 to the sodium metabisulfite solution with vigorous stirring. Maintain the temperature of the reaction mixture between 10-35 °C and the pH in the 7-9 range.[3]

-

After the addition is complete, continue to stir the mixture for approximately 30-60 minutes to ensure the reduction is complete. This forms the sodium salt of 4-carboxyphenylhydrazine-N,N'-disulfonate.[3]

Step 3: Hydrolysis and Isolation

-

Acidify the reaction mixture with concentrated hydrochloric acid.

-

Heat the mixture to reflux to hydrolyze the sulfonate groups. Upon cooling, this compound will precipitate.[3]

-

Collect the solid product by filtration and wash it with cold deionized water to remove inorganic impurities.[3][14]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.

-

Dry the purified product under vacuum to yield this compound.

To obtain the free acid, the hydrochloride salt can be dissolved in water and neutralized with a base such as sodium acetate, which will precipitate the 4-Hydrazinobenzoic acid.[3][17]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of 4-Hydrazinobenzoic acid are typically acquired in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Reference(s) |

| ~12.5 (broad) | Singlet | 1H | -COOH | [4] |

| ~8.5 (broad) | Singlet | 1H | -NH- | [4] |

| ~7.70 | Doublet | 2H | Aromatic protons (ortho to -COOH) | [4] |

| ~6.77 | Doublet | 2H | Aromatic protons (ortho to -NHNH₂) | [4] |

| ~4.2 (broad) | Singlet | 2H | -NH₂ | [4] |

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment | Reference(s) |

| ~167 | C=O (Carboxylic acid) | [4] |

| ~152 | Aromatic C-N | [4] |

| ~131 | Aromatic C-H (ortho to -COOH) | [4] |

| ~122 | Aromatic C-COOH | [4] |

| ~113 | Aromatic C-H (ortho to -NHNH₂) | [4] |

Infrared (IR) Spectroscopy

The IR spectrum of 4-Hydrazinobenzoic acid shows characteristic absorption bands corresponding to its functional groups. Key peaks are typically observed for the O-H stretch of the carboxylic acid, the N-H stretches of the hydrazine group, the C=O stretch of the carboxylic acid, and C=C stretches of the aromatic ring.

Applications in Drug Development and Research

This compound is a versatile building block with significant applications in the pharmaceutical industry and chemical research.

Synthesis of Deferasirox

One of the most critical industrial applications of 4-Hydrazinobenzoic acid is as a key starting material in the synthesis of Deferasirox, an oral iron chelator.[1][18][19] Deferasirox is used to treat chronic iron overload in patients undergoing long-term blood transfusions.[18] The synthesis involves the reaction of 4-Hydrazinobenzoic acid with salicylamide (B354443) and cyanuric chloride, or related derivatives, to form the final triazole-based drug substance.

Caption: Role of 4-Hydrazinobenzoic acid in Deferasirox synthesis.

Anticancer and Antioxidant Activities of Derivatives

Research has shown that the 4-Hydrazinobenzoic acid scaffold can be utilized to develop novel therapeutic agents with potential anticancer and antioxidant properties.[1][20]

Anticancer Activity: Derivatives of 4-Hydrazinobenzoic acid, particularly hydrazones, have demonstrated significant cytotoxic activity against various cancer cell lines.[18][21][22] The mechanism of action often involves the induction of apoptosis (programmed cell death).[18][21][23] Some derivatives have been shown to activate the intrinsic (mitochondrial) apoptotic pathway and may also inhibit the PI3K/AKT signaling pathway, which is frequently overactive in cancer cells and promotes their survival.[18][23]

Caption: Potential anticancer signaling pathways modulated by 4-HBA derivatives.

Antioxidant Activity: Derivatives of 4-Hydrazinobenzoic acid have also been investigated for their antioxidant properties.[3] Studies have proposed three potential mechanisms for their antioxidant activity: single electron transfer (SET), hydrogen atom transfer (HAT), and sequential proton loss electron transfer (SPLET).[24][25][26] These mechanisms involve the donation of an electron or a hydrogen atom to neutralize free radicals, thereby preventing oxidative damage.

Conclusion

This compound, a compound with a rich history rooted in classical organic chemistry, has evolved into a critical building block in modern pharmaceutical synthesis. Its straightforward and efficient synthesis from readily available starting materials, coupled with its versatile reactivity, has solidified its importance. The well-characterized physicochemical and spectroscopic properties of this compound provide a solid foundation for its use in a variety of chemical transformations. Its indispensable role in the production of the life-saving drug Deferasirox underscores its significance in medicine. Furthermore, the promising anticancer and antioxidant activities exhibited by its derivatives open up exciting avenues for future drug discovery and development. This technical guide serves as a comprehensive resource for researchers and professionals, providing the necessary information to effectively utilize this valuable compound in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Hydrazinobenzoic acid | C7H8N2O2 | CID 12089 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. lookchem.com [lookchem.com]

- 7. benchchem.com [benchchem.com]

- 8. carlroth.com [carlroth.com]

- 9. This compound CAS#: 24589-77-3 [m.chemicalbook.com]

- 10. This compound, 98% | Fisher Scientific [fishersci.ca]

- 11. This compound | 24589-77-3 [chemicalbook.com]

- 12. 24589-77-3 CAS | this compound | Laboratory Chemicals | Article No. 4086A [lobachemie.com]

- 13. 4-肼基苯甲酸 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis of 4-Hydrazinobenzoic Acid | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Organic Syntheses Procedure [orgsyn.org]

- 18. benchchem.com [benchchem.com]

- 19. nbinno.com [nbinno.com]

- 20. benchchem.com [benchchem.com]

- 21. Exploiting the 4-hydrazinobenzoic acid moiety for the development of anticancer agents: Synthesis and biological profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. researchgate.net [researchgate.net]

- 26. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

4-Hydrazinobenzoic Acid Hydrochloride: A Versatile Building Block for the Synthesis of Bioactive Heterocyclic Compounds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydrazinobenzoic acid hydrochloride, and its free base form, 4-hydrazinobenzoic acid (4-HBA), are highly versatile bifunctional molecules that have garnered significant attention in medicinal chemistry and organic synthesis.[1][2] Their unique structure, featuring a reactive hydrazine (B178648) moiety and a carboxylic acid group on an aromatic scaffold, allows for their incorporation into a diverse array of heterocyclic systems.[3] This guide provides a comprehensive overview of the synthetic utility of this compound as a key building block for the construction of various biologically active heterocyclic compounds, including pyrazoles, indoles, triazoles, pyridazinones, and oxadiazoles. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to facilitate its application in drug discovery and development.

Chemical Properties and Reactivity

4-Hydrazinobenzoic acid is a light yellow to light brown crystalline powder.[1] The reactivity of 4-hydrazinobenzoic acid is primarily driven by its two functional groups: the hydrazine (-NHNH2) and the carboxylic acid (-COOH) moieties.[4] The hydrazine group acts as a potent nucleophile, readily participating in condensation reactions with carbonyl compounds to form hydrazones, and serves as a key component in cyclization reactions to generate a variety of nitrogen-containing heterocycles.[2][4] The carboxylic acid group provides a convenient handle for further derivatization, such as esterification or amidation, enabling the modulation of physicochemical properties and facilitating conjugation to other molecules.[2][4]

Synthesis of Heterocyclic Compounds

The bifunctional nature of 4-hydrazinobenzoic acid makes it an ideal precursor for a wide range of heterocyclic systems.

Pyrazoles

Pyrazoles are a well-known class of heterocyclic compounds with a broad spectrum of biological activities. The reaction of 4-hydrazinobenzoic acid with 1,3-dicarbonyl compounds or their equivalents is a classical and efficient method for the synthesis of pyrazole-3-carboxylic acid derivatives.

Indoles

The Fischer indole (B1671886) synthesis is a powerful method for constructing the indole nucleus.[5] Using this compound, this reaction allows for the synthesis of indole-6-carboxylic acids, which are valuable intermediates in the synthesis of various biologically active compounds. The reaction proceeds by heating the hydrazone, formed from 4-hydrazinobenzoic acid and a suitable ketone or aldehyde, in the presence of an acid catalyst.[6]

1,2,4-Triazoles

1,2,4-Triazoles are another important class of heterocycles with diverse pharmacological properties. 4-Hydrazinobenzoic acid can be used to synthesize 1,2,4-triazole (B32235) derivatives through various synthetic routes, including reactions with nitriles or by the cyclization of intermediate thiosemicarbazides.

Pyridazinones

Pyridazinones are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. They can be synthesized by the cyclocondensation of hydrazines with γ-ketoacids or related 1,4-dicarbonyl compounds. 4-Hydrazinobenzoic acid serves as the hydrazine source in these reactions, leading to the formation of pyridazinone derivatives bearing a 4-carboxyphenyl substituent.

1,3,4-Oxadiazoles

1,3,4-Oxadiazoles can be synthesized from 4-hydrazinobenzoic acid by first converting the carboxylic acid to an acid hydrazide, followed by cyclization. A common method involves the reaction of the acid hydrazide with a carboxylic acid or its derivative in the presence of a dehydrating agent like phosphorus oxychloride.

Experimental Protocols

General Synthesis of 4-(Pyrazol-1-yl)benzoic Acid Derivatives

A general procedure for the synthesis of 4-(3-aryl-5-naphthyl-pyrazol-1-yl)benzoic acid derivatives involves a one-pot reaction of 4-hydrazinobenzoic acid with a suitable chalcone (B49325).

Procedure:

-

A mixture of 4-hydrazinobenzoic acid (1 mmol) and the appropriate chalcone (1 mmol) in glacial acetic acid (10 mL) is refluxed for 6-8 hours.

-

The reaction progress is monitored by Thin Layer Chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is filtered.

-

The solid is washed with cold ethanol (B145695) and then dried to afford the crude product.

-

The crude product is recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to yield the pure pyrazole (B372694) derivative.

Fischer Indole Synthesis of 2,3-dimethyl-1H-indole-6-carboxylic acid

Procedure:

-

This compound (1.89 g, 10 mmol) and methyl ethyl ketone (0.87 g, 12 mmol) are added to glacial acetic acid (20 mL).

-

The mixture is stirred at room temperature for 2 hours to form the hydrazone.

-

The reaction mixture is then heated to reflux for 4 hours.

-

After cooling, the mixture is poured into ice-water (100 mL).

-

The precipitated solid is filtered, washed with water, and dried.

-

The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization from ethanol to give the desired indole-6-carboxylic acid.

Synthesis of 4-(5-Aryl-3-thioxo-2,3-dihydro-1,2,4-triazol-4-yl)benzoic Acid

This protocol involves the reaction of 4-hydrazinobenzoic acid with an isothiocyanate to form a thiosemicarbazide (B42300), followed by cyclization in a basic medium.

Procedure:

-

Thiosemicarbazide formation: A solution of 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in ethanol (20 mL) is treated with an equimolar amount of the appropriate aryl isothiocyanate (10 mmol). The mixture is refluxed for 4-6 hours. The resulting precipitate is filtered and washed with cold ethanol to give the thiosemicarbazide intermediate.

-

Cyclization: The dried thiosemicarbazide (5 mmol) is dissolved in an 8% aqueous sodium hydroxide (B78521) solution (20 mL) and refluxed for 6-8 hours.

-

The reaction mixture is then cooled and acidified with dilute hydrochloric acid to a pH of 5-6.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is recrystallized from ethanol to afford the pure 1,2,4-triazole-3-thione.

Synthesis of 6-Aryl-2-(4-carboxyphenyl)pyridazin-3(2H)-one

Procedure:

-

A mixture of a β-aroylpropionic acid (10 mmol) and 4-hydrazinobenzoic acid (1.52 g, 10 mmol) in absolute ethanol (30 mL) is refluxed for 8-10 hours.

-

The reaction mixture is cooled, and the precipitated solid is collected by filtration.

-

The crude product is washed with cold ethanol and recrystallized from a suitable solvent to give the pure pyridazinone derivative.

Synthesis of 2-(4-Carboxyphenyl)-5-aryl-1,3,4-oxadiazole

Procedure:

-

Hydrazide formation: 4-Hydrazinobenzoic acid (1.52 g, 10 mmol) is converted to its methyl ester by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid. The resulting methyl 4-hydrazinobenzoate is then refluxed with an excess of hydrazine hydrate (B1144303) in ethanol to yield 4-hydrazinobenzohydrazide.

-

Oxadiazole formation: A mixture of 4-hydrazinobenzohydrazide (10 mmol) and an aromatic carboxylic acid (10 mmol) in phosphorus oxychloride (15 mL) is refluxed for 5-7 hours.

-

The excess phosphorus oxychloride is removed under reduced pressure.

-

The residue is poured into crushed ice and neutralized with a sodium bicarbonate solution.

-

The precipitated solid is filtered, washed with water, and recrystallized from ethanol to give the desired 1,3,4-oxadiazole.

Data Presentation

Table 1: Synthesis of Pyrazole Derivatives from 4-Hydrazinobenzoic Acid

| Entry | Reactant 2 | Product | Reaction Conditions | Yield (%) | Reference |

| 1 | 2-Acetonaphthalene | 4-(3-(Naphthalen-2-yl)-1H-pyrazol-1-yl)benzoic acid | Ethanol, reflux, 8h | 66-91 | [7] |

| 2 | Ethyl acetoacetate | 4-(5-Methyl-3-oxo-2,3-dihydro-1H-pyrazol-1-yl)benzoic acid | Ethylene glycol, rt | 70-95 | [8] |

| 3 | Acetylacetone | 4-(3,5-Dimethyl-1H-pyrazol-1-yl)benzoic acid | LiClO4, reflux | Good | [8] |

Table 2: Anticancer Activity of 4-Hydrazinobenzoic Acid Derivatives

| Compound Type | Cell Line | IC50 (µM) | Reference |

| Pyrazole derivative | PC-3 (Prostate) | 5.26 - 5.32 | [2] |

| Pyrazole derivative | A2780 (Ovarian) | 8.14 - 8.63 | [2] |

| Pyrazole derivative | MCF-7 (Breast) | 5.8 - 9.3 | [4] |

| Pyrazole derivative | HCT-116 (Colon) | 7.74 - 82.49 | [4] |

| Pyridazinone derivative | MCF-7 (Breast) | 62.20 | [9] |

| Pyridazinone derivative | A549 (Lung) | 72.28 | [9] |

Table 3: Antimicrobial Activity of Heterocyclic Derivatives

| Compound Type | Microorganism | MIC (µM) | Reference |

| Pyridazinone derivative | S. aureus (MRSA) | 3.74 - 8.92 | [1] |

| Pyridazinone derivative | P. aeruginosa | 3.74 - 8.92 | [1] |

| Pyridazinone derivative | E. coli | 3.74 - 36.21 | [1] |

| Pyrazoline/Hydrazone | E. faecalis | 32 | [7][10] |

| Pyrazoline/Hydrazone | B. subtilis | 64 | [7][10] |

Table 4: Antioxidant Activity of 1,2,4-Triazole Derivatives

| Compound | DPPH Scavenging (%) at 10 µM | Reference |

| 9a | 29.5 | [11] |

| 4a | 24.6 | [11] |

| 9b | 49.4 | [11] |

| 9d | 31.5 | [11] |

| 9e | 39.3 | [11] |

| Trolox (standard) | ~75.4 | [11] |

Biological Activities and Mechanisms of Action

Derivatives of 4-hydrazinobenzoic acid have been reported to exhibit a wide range of biological activities, including anticancer, antioxidant, and antimicrobial properties.

Anticancer Activity and the Intrinsic Apoptotic Pathway

Many heterocyclic compounds derived from 4-hydrazinobenzoic acid have demonstrated potent cytotoxic effects against various cancer cell lines.[4] The proposed mechanism of action for many of these compounds is the induction of apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway.[1] This pathway is initiated by cellular stress, leading to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which activates caspase-9. Activated caspase-9, in turn, activates the executioner caspases, such as caspase-3, leading to the dismantling of the cell.

Antioxidant Activity Mechanisms

Derivatives of 4-hydrazinobenzoic acid have also been investigated for their antioxidant properties. The primary mechanisms by which these compounds exert their antioxidant effects are believed to be through hydrogen atom transfer (HAT), single electron transfer (SET), and sequential proton loss electron transfer (SPLET).

-

Hydrogen Atom Transfer (HAT): The antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it.

-

Single Electron Transfer (SET): The antioxidant donates an electron to the free radical, forming a radical cation from the antioxidant and an anion from the free radical.

-

Sequential Proton Loss Electron Transfer (SPLET): This mechanism involves the deprotonation of the antioxidant, followed by the transfer of an electron to the free radical.

Conclusion

This compound is a readily available and highly versatile building block for the synthesis of a wide range of heterocyclic compounds with significant biological activities. Its dual reactivity allows for the construction of diverse molecular scaffolds, making it a valuable tool for researchers in drug discovery and medicinal chemistry. The detailed protocols and compiled data in this guide are intended to serve as a practical resource for the synthesis and exploration of novel heterocyclic compounds derived from this important precursor. Further investigation into the structure-activity relationships of these derivatives will undoubtedly lead to the development of new therapeutic agents with improved efficacy and selectivity.

References

- 1. Synthesis, Spectroscopic Characterization, Antibacterial Activity, and Computational Studies of Novel Pyridazinone Derivatives [mdpi.com]

- 2. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. isres.org [isres.org]

- 4. srrjournals.com [srrjournals.com]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. turkjps.org [turkjps.org]

- 10. pharm.minia.edu.eg [pharm.minia.edu.eg]

- 11. Investigation of 4-Hydrazinobenzoic Acid Derivatives for Their Antioxidant Activity: In Vitro Screening and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antioxidant Potential of 4-Hydrazinobenzoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the in vitro antioxidant activity of a series of 4-hydrazinobenzoic acid derivatives. Oxidative stress, stemming from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a multitude of pathological conditions, including neurodegenerative diseases, cancer, and cardiovascular disorders.[1] The exploration of novel synthetic antioxidants is a critical endeavor in the development of therapeutic interventions against such free radical-mediated damage.[1] This document summarizes the antioxidant capacities of thirteen 4-hydrazinobenzoic acid derivatives, featuring isothiocyanate, benzylidene, and acid anhydride (B1165640) core units, as evaluated by various in vitro assays.[1][2][3]

Comparative Antioxidant Activity

The antioxidant potential of the synthesized 4-hydrazinobenzoic acid derivatives (compounds 1-13) was systematically evaluated against the standard synthetic antioxidant, Butylated hydroxylanisole (BHA).[1][2][3] The evaluation encompassed several established assays to provide a multi-faceted understanding of their free radical scavenging and reducing power capabilities. The subsequent tables present the quantitative data from these assays for straightforward comparison.

DPPH Radical Scavenging Activity

The 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) assay is a widely utilized method to assess the free radical scavenging ability of antioxidant compounds.[3] The assay is based on the reduction of the stable DPPH radical, which results in a color change that can be spectrophotometrically measured.[3][4]

Table 1: DPPH Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives [1][2][4]

| Compound/Standard | Concentration (µg/mL) | % DPPH Radical Scavenging Activity |

| BHA | 20 | 92% |

| Compound 3 | 20 | 70-72% |

| Compounds 5-9 | 20 | 70-72% |

| Compound 1 | 20 | 41.48 ± 0.23% |

| Compound 11 | 20 | 17.21 ± 0.16% |

| Compound 12 | 20 | 18.52 ± 0.14% |

Note: Compounds are ordered based on their reported scavenging activity in descending order.[4]

ABTS Radical Scavenging Activity

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assay is another common method for determining the free radical scavenging capacity of compounds.[3] This assay involves the generation of the ABTS radical cation (ABTS•+), which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.[3]

Table 2: ABTS Radical Scavenging Activity of 4-Hydrazinobenzoic Acid Derivatives [1][2]

| Compound/Standard | Concentration (µg/mL) | % ABTS Radical Scavenging Activity |

| BHA | 20 | 85% |

| Compounds 1-10 | 20 | 80-85% |

| Compound 11 | 20 | 34.77 ± 0.15% |

| Compound 13 | 20 | 46.55 ± 0.16% |

| Compound 12 | 20 | 18.51 ± 0.15% |

Note: The specific values for compounds 1-10 were reported as a range.

Ferric Reducing Antioxidant Power (FRAP)

The FRAP assay assesses the ability of a substance to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[3] This reduction is measured by the formation of an intense blue-colored ferrous-tripyridyltriazine complex at low pH.[3]

Table 3: Ferric Reducing Antioxidant Power of 4-Hydrazinobenzoic Acid Derivatives [1]

| Compound | FRAP Value (µmol Trolox/100 g) |

| Compound 7 | 4120 ± 20.53 |

| Compound 2 | 4080 ± 14.57 |

| Compound 3 | 4075 ± 11.06 |

| Compound 5 | 4059 ± 33.42 |

| Compound 1 | 2864 ± 32.56 |

Reducing Power Capability

Similar to the FRAP assay, the reducing power assay also measures the ability of a compound to reduce Fe³⁺ to Fe²⁺.[1][4] In this method, the formation of Perl's Prussian blue is measured spectrophotometrically at 700 nm, where a higher absorbance indicates greater reducing power.[1][3]

Table 4: Reducing Power Capability of 4-Hydrazinobenzoic Acid Derivatives [1]

| Compound/Standard | Concentration (µg/mL) | Absorbance at 700 nm |

| BHA | 40 | 1.35 ± 0.06 |

| Compound 3 | 40 | 1.23 ± 0.04 |

| Compound 2 | 40 | 1.17 ± 0.02 |

| Compound 5 | 40 | 1.10 ± 0.04 |

| Compound 1 | 40 | 1.06 ± 0.03 |

| Compounds 6-10 | 40 | 0.86 ± 0.01 to 1.02 ± 0.02 |

Experimental Protocols

The following sections detail the methodologies employed for the in vitro antioxidant assays.

General Experimental Workflow

The evaluation of the antioxidant activity of the 4-hydrazinobenzoic acid derivatives followed a standardized workflow.

Caption: Generalized workflow for in vitro antioxidant activity assays.

DPPH Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical.[3]

-

Reagent Preparation : A fresh solution of DPPH in methanol (B129727) is prepared to a specific absorbance at 517 nm.[1][4]

-

Reaction : An aliquot of the test compound (or standard) at various concentrations is added to the DPPH solution.

-

Incubation : The mixture is shaken and incubated in the dark at room temperature for a specified period.

-

Measurement : The absorbance of the solution is measured at 517 nm using a spectrophotometer.[4]

-

Calculation : The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound).

ABTS Radical Scavenging Assay

This assay measures the reduction of the pre-formed ABTS radical cation (ABTS•+).[3]

-

Reagent Preparation : The ABTS•+ is generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark for 12-16 hours before use. The solution is then diluted with a suitable solvent to a specific absorbance at 734 nm.

-